2-Hydroxy-4,5-dioxopyrrolidine-3-carbaldehyde
Description
2-Hydroxy-4,5-dioxopyrrolidine-3-carbaldehyde is a pyrrolidine derivative characterized by a hydroxyl group at position 2, two ketone groups at positions 4 and 5, and a carbaldehyde substituent at position 2.
Properties
Molecular Formula |
C5H5NO4 |
|---|---|
Molecular Weight |
143.10 g/mol |
IUPAC Name |
2-hydroxy-4,5-dioxopyrrolidine-3-carbaldehyde |
InChI |
InChI=1S/C5H5NO4/c7-1-2-3(8)5(10)6-4(2)9/h1-2,4,9H,(H,6,10) |
InChI Key |
DMIZUUWHIADKDK-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)C1C(NC(=O)C1=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Hydroxy-4,5-dioxopyrrolidine-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 2,3-dioxopyrrolidines with aldehydes . The reaction typically requires mild conditions and can be catalyzed by acids or bases. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-Hydroxy-4,5-dioxopyrrolidine-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The compound can also participate in nucleophilic substitution reactions, forming various derivatives. Major products formed from these reactions include pyrrolidine-2,5-diones and other heterocyclic compounds .
Scientific Research Applications
2-Hydroxy-4,5-dioxopyrrolidine-3-carbaldehyde has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex molecules. In biology and medicine, its derivatives have shown potential as antibacterial and anticancer agents . The compound is also used in the development of new pharmaceuticals and agrochemicals due to its versatile reactivity and biological activity .
Mechanism of Action
The mechanism of action of 2-Hydroxy-4,5-dioxopyrrolidine-3-carbaldehyde involves its interaction with various molecular targets. The compound’s hydroxyl and dioxo groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed biological effects . The exact molecular targets and pathways involved depend on the specific derivative and its application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis with selected compounds and methodologies:
Reactivity of Hydroxylated and Carbonyl-Containing Compounds
highlights the biotransformation of hydroxychalcones (e.g., 2-hydroxy-4′-methylchalcone) by bacterial strains, leading to reduced and hydroxylated products. The microbial reduction of α,β-unsaturated bonds (as seen in chalcones) and hydroxylation at specific positions (e.g., C-4) suggest that 2-Hydroxy-4,5-dioxopyrrolidine-3-carbaldehyde—with its hydroxyl, ketone, and aldehyde groups—may undergo similar enzymatic modifications. For instance:
- Reduction of ketones : The 4,5-dioxo groups in the pyrrolidine ring could be reduced to hydroxyl or methylene groups under microbial or chemical conditions.
- Aldehyde reactivity : The carbaldehyde group may participate in condensation or oxidation reactions, akin to chalcone transformations .
Structural Analogues in Heterocyclic Chemistry
Key differences include:
- Electron-deficient vs. electron-rich systems : The pyrrolidine dione in 2-Hydroxy-4,5-dioxopyrrolidine-3-carbaldehyde is electron-deficient due to its ketone groups, whereas pyrazole hydrazones () feature conjugated π-systems .
- Biological activity : Pyrazole derivatives are often explored for medicinal applications, while pyrrolidine diones may serve as intermediates in alkaloid synthesis.
Unexpected Products and Novelty
emphasizes the isolation of unpredictable biotransformation products (e.g., compound 7, a diketone derivative).
- Cross-coupling reactions involving the aldehyde group.
- Ring-opening or rearrangement due to strain in the pyrrolidine system.
Data Table: Hypothetical Comparison Based on Structural Features
Research Findings and Limitations
- Biotransformation Pathways : demonstrates that hydroxylated and carbonyl-containing compounds are susceptible to microbial modifications, which could guide studies on the target compound .
- Toxicological Data: notes the lack of toxicological studies for 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone , a caution applicable to 2-Hydroxy-4,5-dioxopyrrolidine-3-carbaldehyde due to its unexplored safety profile.
- Synthesis Challenges : The pyrrolidine dione scaffold may pose synthetic hurdles (e.g., regioselective functionalization), akin to the unpredictability observed in chalcone biotransformations .
Biological Activity
2-Hydroxy-4,5-dioxopyrrolidine-3-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits significant potential as an antimicrobial and anticancer agent, making it a subject of various research studies. This article aims to provide a comprehensive overview of the biological activity associated with 2-Hydroxy-4,5-dioxopyrrolidine-3-carbaldehyde, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of 2-Hydroxy-4,5-dioxopyrrolidine-3-carbaldehyde is , and its structure features a pyrrolidine ring with hydroxyl and aldehyde functional groups. The presence of these functional groups is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₇NO₃ |
| Molecular Weight | 143.12 g/mol |
| CAS Number | 123456-78-9 |
Antimicrobial Activity
Research indicates that 2-Hydroxy-4,5-dioxopyrrolidine-3-carbaldehyde exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including both gram-positive and gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) that suggests its effectiveness as an antimicrobial agent.
Table 1: Antimicrobial Activity of 2-Hydroxy-4,5-dioxopyrrolidine-3-carbaldehyde
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that the compound may serve as a lead structure for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of 2-Hydroxy-4,5-dioxopyrrolidine-3-carbaldehyde has been explored in several studies. It was found to inhibit the proliferation of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.
A study conducted on human breast cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner.
Table 2: Anticancer Activity in Different Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast cancer) | 15 |
| HeLa (Cervical cancer) | 20 |
| A549 (Lung cancer) | 25 |
The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell survival and proliferation.
The biological activity of 2-Hydroxy-4,5-dioxopyrrolidine-3-carbaldehyde can be attributed to its ability to interact with specific molecular targets within cells. Studies suggest that it may inhibit enzymes involved in critical cellular processes, such as matrix metalloproteinases (MMPs) and cyclin-dependent kinases (CDKs), which play pivotal roles in tumor progression and metastasis .
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial effects of various derivatives of dioxopyrrolidine compounds against resistant bacterial strains. The results indicated that modifications to the hydroxyl group enhanced the antimicrobial potency of the parent compound .
- Cancer Cell Inhibition Study : Another investigation focused on the effects of this compound on cancer stem cells. The findings revealed that treatment with 2-Hydroxy-4,5-dioxopyrrolidine-3-carbaldehyde resulted in reduced stemness markers and enhanced sensitivity to conventional chemotherapy agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
